molecular formula C13H12O3 B14680613 1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)- CAS No. 39560-91-3

1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-

Cat. No.: B14680613
CAS No.: 39560-91-3
M. Wt: 216.23 g/mol
InChI Key: LGIFDHWNRIKCDY-UHFFFAOYSA-N
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Description

“1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” typically involves the condensation of indene-1,3-dione with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include:

  • Indene-1,3-dione
  • Ethyl aldehyde or ethyl ketone
  • Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

“1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced products such as alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions leading to functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of “1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    Indene-1,3-dione: A precursor in the synthesis of various indene derivatives.

    2-Ethylidene-1,3-indandione: A related compound with similar chemical properties.

Properties

CAS No.

39560-91-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-(1-ethoxyethylidene)indene-1,3-dione

InChI

InChI=1S/C13H12O3/c1-3-16-8(2)11-12(14)9-6-4-5-7-10(9)13(11)15/h4-7H,3H2,1-2H3

InChI Key

LGIFDHWNRIKCDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C1C(=O)C2=CC=CC=C2C1=O)C

Origin of Product

United States

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